molecular formula C9H15N B12090404 2-Nonene nitrile CAS No. 29127-83-1

2-Nonene nitrile

Cat. No.: B12090404
CAS No.: 29127-83-1
M. Wt: 137.22 g/mol
InChI Key: WOVJAWMZNOWDII-UHFFFAOYSA-N
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Description

2-Nonene nitrile, also known as (2Z)-2-Nonenenitrile, is an organic compound with the molecular formula C(_9)H(_15)N. It is a nitrile derivative of nonene, characterized by the presence of a cyano group (-CN) attached to the second carbon of the nonene chain. This compound is notable for its applications in various chemical processes and industries.

Synthetic Routes and Reaction Conditions:

    Hydrocyanation of Nonene: One common method involves the hydrocyanation of nonene, where nonene reacts with hydrogen cyanide (HCN) in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under moderate temperatures and pressures to yield this compound.

    Dehydration of 2-Nonene Amine: Another method involves the dehydration of 2-nonene amine using dehydrating agents like phosphorus pentoxide (P(_2)O(_5)) or sulfuric acid (H(_2)SO(_4)).

Industrial Production Methods: In industrial settings, the hydrocyanation method is preferred due to its efficiency and scalability. The process involves continuous flow reactors where nonene and hydrogen cyanide are fed into the reactor, and the product is continuously removed and purified.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reduction of this compound can yield 2-nonene amine. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

    Substitution: The nitrile group in this compound can be substituted by other functional groups through nucleophilic substitution reactions. For example, it can react with alcohols in the presence of acid catalysts to form imidates.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Acid catalysts like sulfuric acid (H(_2)SO(_4)) or hydrochloric acid (HCl).

Major Products Formed:

    Oxidation: 2-Nonene oxime, 2-Nonenoic acid.

    Reduction: 2-Nonene amine.

    Substitution: 2-Nonene imidate.

Scientific Research Applications

2-Nonene nitrile has diverse applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Research studies utilize this compound to investigate its effects on biological systems, particularly its potential as a bioactive compound.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds, especially those with nitrile functionalities.

    Industry: this compound is employed in the production of fragrances and flavors due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Nonene nitrile exerts its effects depends on the specific reactions it undergoes. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The nitrile group is known to form strong interactions with metal ions and active sites of enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Octene Nitrile: Similar in structure but with one less carbon atom.

    2-Decene Nitrile: Similar in structure but with one more carbon atom.

    2-Butene Nitrile: A shorter chain nitrile with similar reactivity.

Uniqueness of 2-Nonene Nitrile: this compound stands out due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in industrial applications where both properties are desirable.

Properties

CAS No.

29127-83-1

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

non-2-enenitrile

InChI

InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6H2,1H3

InChI Key

WOVJAWMZNOWDII-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC/C=C/C#N

Canonical SMILES

CCCCCCC=CC#N

Origin of Product

United States

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